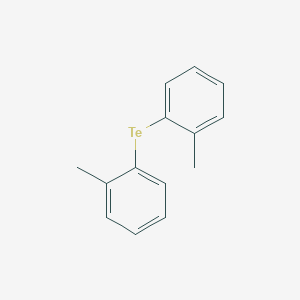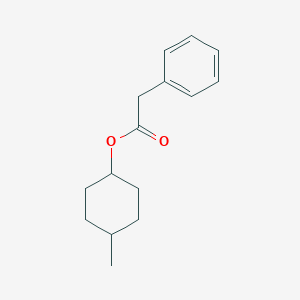![molecular formula C10H8O B14724956 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one CAS No. 5771-62-0](/img/structure/B14724956.png)
1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one is a unique organic compound characterized by its cyclopropane ring fused to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one can be synthesized through several methods. One common approach involves the cyclopropanation of indene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include:
Catalysts: Rhodium or copper-based catalysts.
Solvents: Dichloromethane or toluene.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one exerts its effects involves its ability to participate in various chemical reactions due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in material science.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simple cyclopropane ring without the indene structure.
Indene: The parent compound without the cyclopropane ring.
Cyclopropylbenzene: A compound with a cyclopropane ring attached to a benzene ring.
Uniqueness: 1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5771-62-0 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1a,6a-dihydro-1H-cyclopropa[a]inden-6-one |
InChI |
InChI=1S/C10H8O/c11-10-7-4-2-1-3-6(7)8-5-9(8)10/h1-4,8-9H,5H2 |
InChI-Schlüssel |
MYLRFVFSHGOPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


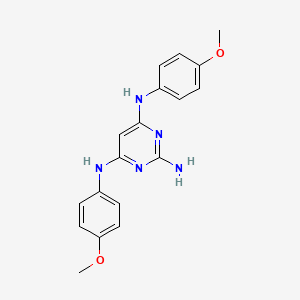
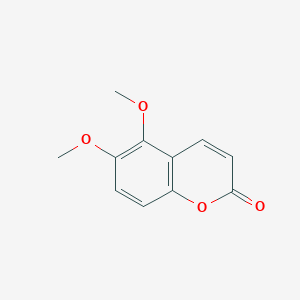
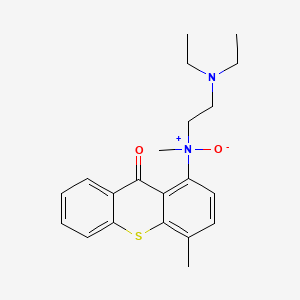

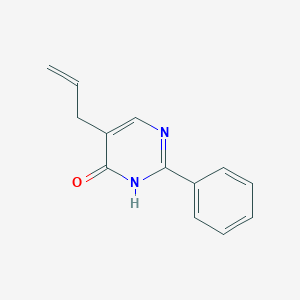
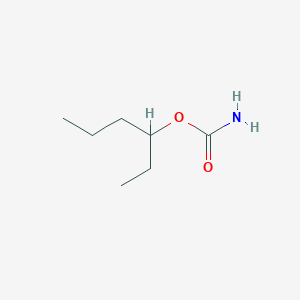
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)





